

"Fluopsin C extraction from *Pseudomonas aeruginosa* culture"

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Compound of Interest

Compound Name: *Fluopsin C*
Cat. No.: B14170345

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Application Notes: Fluopsin C from *Pseudomonas aeruginosa*

Introduction

Fluopsin C is a low-molecular-weight, organometallic secondary metabolite produced by several bacteria, notably *Pseudomonas aeruginosa*.^[1] First identified in 1970 as dark-green prismatic crystals, it consists of a central copper (II) ion chelated by two N-methylthioformohydroxamate ligands.^{[1][2][3]} The biosynthesis of **Fluopsin C** in *P. aeruginosa* is a response to elevated copper concentrations and is orchestrated by the *flc* gene cluster.^{[1][2][4]} This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as antifungal and potential antitumor properties, making it a compound of significant interest for drug development.^{[1][2][5][6]}

Key Applications

- Antimicrobial Research: Investigating novel mechanisms of action against pathogenic bacteria and fungi.^{[1][7][8]}
- Drug Development: Serving as a lead compound for the development of new antibiotics to combat antimicrobial resistance.^{[1][5]}

- Bacterial Physiology: Studying copper homeostasis and stress response mechanisms in bacteria.[2][4]

Experimental Protocols

This section provides detailed protocols for the production, extraction, and purification of **Fluopsin C** from *Pseudomonas aeruginosa* cultures.

Protocol 1: Culture of *P. aeruginosa* for Fluopsin C Production

This protocol outlines the steps for growing *P. aeruginosa* under conditions that induce the production of **Fluopsin C**.

- Strain Selection: *Pseudomonas aeruginosa* PAO1 or the high-producing LV strain are recommended.[1][2]
- Media Preparation: Prepare M9 minimal medium or Luria-Bertani (LB) broth. While M9 medium has been used for biosynthetic studies, LB is suitable for general production.[2][5]
- Inoculation: Prepare an overnight starter culture of *P. aeruginosa* in 5 mL of the chosen medium at 37°C with agitation.
- Production Culture: Dilute the overnight starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.01.[5]
- Induction: To induce **Fluopsin C** production, supplement the culture medium with a non-toxic, elevated concentration of copper sulfate (CuSO₄).[1][2] The optimal concentration should be determined empirically for the specific strain and media conditions.
- Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration.

Protocol 2: Extraction of Fluopsin C from Culture Supernatant

This protocol describes an efficient method for extracting **Fluopsin C** from the liquid culture medium. The majority of **Fluopsin C** is found in the supernatant.[\[5\]](#)

- Cell Separation: Following incubation, transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
- Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted **Fluopsin C**.
- Solvent Extraction:
 - Transfer the supernatant to a separatory funnel.
 - Add an equal volume of Dichloromethane (DCM).
 - Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
 - Allow the layers to separate. The organic (DCM) layer, which is denser, will be at the bottom and should be dark green.
- Collection of Organic Phase: Drain the lower DCM layer containing **Fluopsin C** into a clean flask. A single extraction with DCM is highly efficient.[\[5\]](#)
- Crude Product Isolation: Remove the DCM from the collected organic phase using a rotary evaporator to yield the crude, dark-green **Fluopsin C** extract.

Protocol 3: Purification by Flash Chromatography

This protocol details the purification of the crude extract to obtain high-purity **Fluopsin C** crystals.

- Sample Preparation: Dissolve the crude extract from Protocol 2 in a minimal amount of the initial mobile phase solvent (e.g., DCM).
- Chromatography Setup:
 - Pack a flash chromatography column with silica gel.

- Equilibrate the column with a non-polar solvent (e.g., hexane or DCM).
- Elution:
 - Load the dissolved sample onto the column.
 - Elute the column with a gradient of solvents. A common system involves increasing the polarity, for example, by gradually increasing the percentage of ethyl acetate or methanol in a DCM or hexane mobile phase.
 - The green band corresponding to **Fluopsin C** should be monitored visually.
- Fraction Collection: Collect the eluted fractions.
- Purity Analysis: Analyze the purity of the fractions containing the green compound using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.
- Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. This may be followed by recrystallization to obtain thin, prismatic, dark-green crystals of **Fluopsin C**.^[3] Two sequential flash chromatography steps may be required to achieve high purity.^[3]

Protocol 4: HPLC Analysis and Quantification

This protocol is for the analytical verification and quantification of purified **Fluopsin C**.

- System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 250 mm) is required.^[3]
- Mobile Phase: A gradient system is effective.
 - Solvent A: Ultrapure water with 1% (v/v) acetic acid.
 - Solvent B: Acetonitrile.
- Elution Program: Run a linear gradient from Solvent A to Solvent B over a suitable time frame (e.g., 20-30 minutes).

- Detection: Monitor the elution at a wavelength of 262 nm.[3]
- Identification: Pure **Fluopsin C** has a characteristic retention time under these conditions (e.g., 14.3 minutes has been reported).[3] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight. [1]

Quantitative Data

The following tables summarize key quantitative data related to **Fluopsin C** extraction and activity.

Table 1: Extraction Efficiency

Parameter	Value	Source
Extraction Solvent	Dichloromethane (DCM)	[5]
Extraction Source	Culture Supernatant	[5]

| Efficiency | >98% (single extraction) |[5] |

Table 2: Purity and Analytical Parameters

Parameter	Value	Source
Achieved Purity	90.45%	[3]
Analytical Method	HPLC	[3]
Column	C18 (5 µm, 4.6 mm x 250 mm)	[3]
Detection Wavelength	262 nm	[3]

| Retention Time | ~14.3 minutes |[3] |

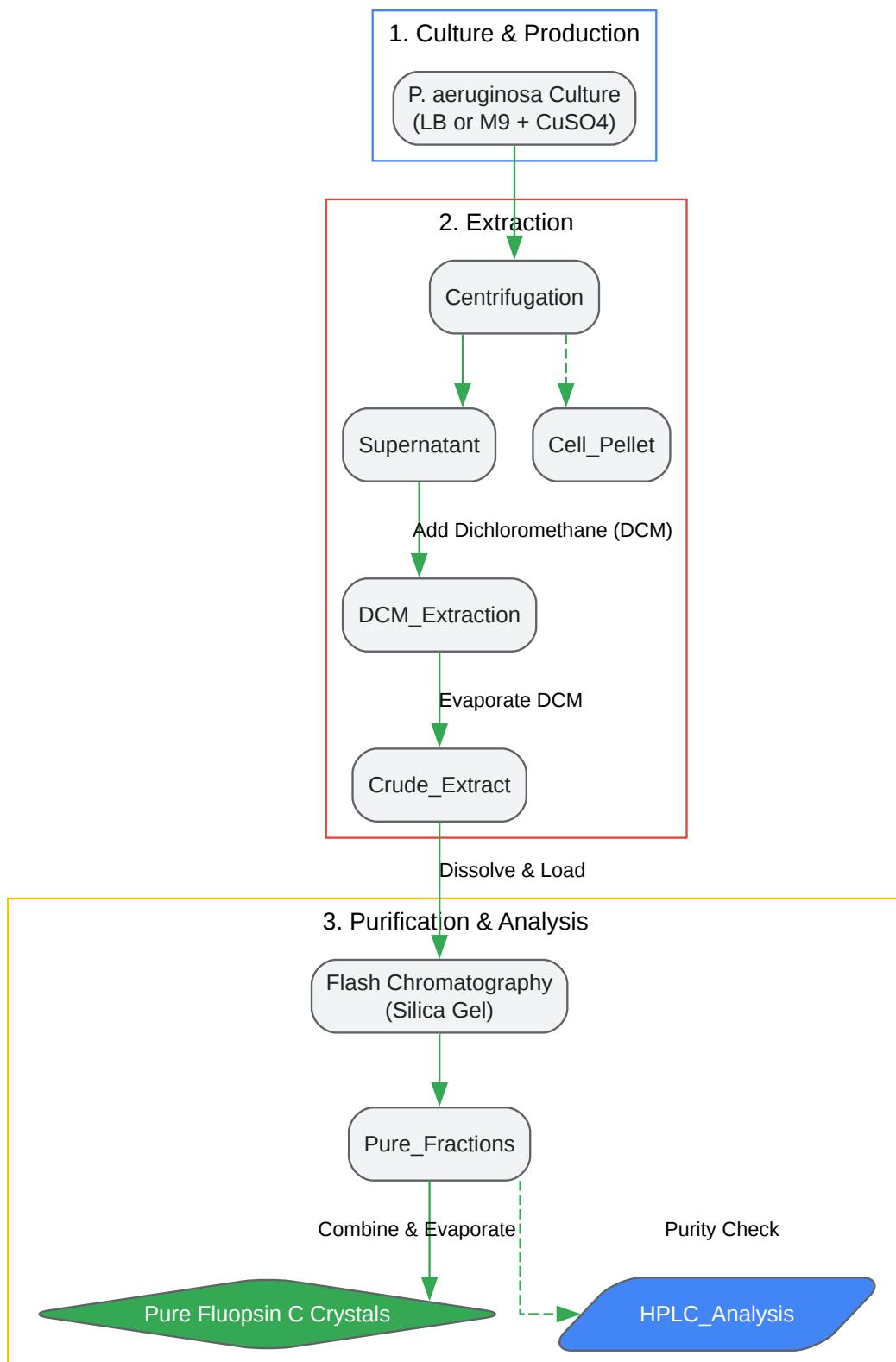
Table 3: Minimum Inhibitory Concentrations (MICs) of **Fluopsin C**

Organism	Strain	MIC	Source
Pseudomonas aeruginosa (Producer)	PAO1	Significantly higher than non-producers	[5]
Escherichia coli (Gram-negative)	BW25113	Lower than P. aeruginosa	[5]

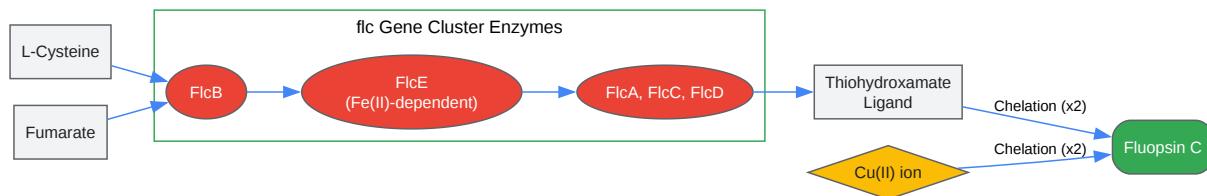
| Bacillus subtilis (Gram-positive) | 168 | Lower than P. aeruginosa | [5] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in **Fluopsin C** biosynthesis, extraction, and cellular resistance.

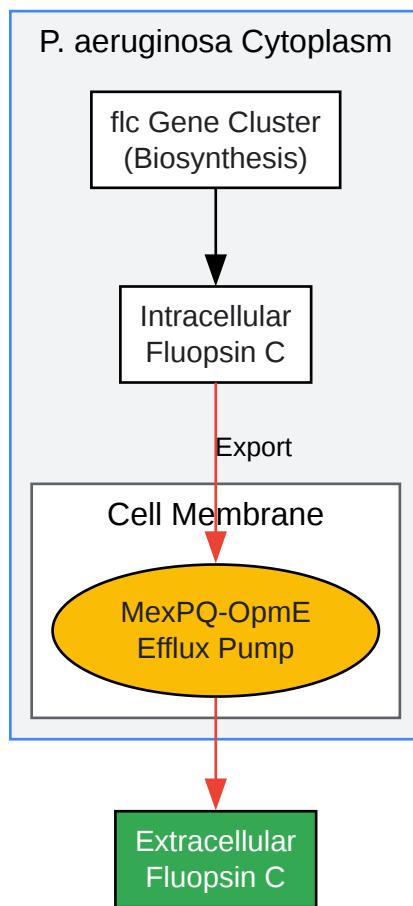
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Caption: Experimental workflow for **Fluopsin C** production, extraction, and purification.



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Caption: Simplified biosynthetic pathway of **Fluopsin C** from L-cysteine.



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Caption: Proposed self-resistance mechanism via the MexPQ-OpmE efflux pump.

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